molecular formula C11H12N2OS B2615052 N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide CAS No. 923693-82-7

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide

Cat. No.: B2615052
CAS No.: 923693-82-7
M. Wt: 220.29
InChI Key: BRXRKGSGNXCBEW-UHFFFAOYSA-N
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Scientific Research Applications

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide is not specified in the search results. It’s important to note that the compound’s applications in proteomics research suggest it may interact with biological systems in a meaningful way .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-isothiocyanatobenzoyl chloride with cyclopropanecarboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide
  • N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxylate
  • N-[4-(aminocarbonothioyl)phenyl]cyclopropanecarboxylamide

Uniqueness

This compound stands out due to its unique cyclopropane ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-(4-carbamothioylphenyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c12-10(15)7-3-5-9(6-4-7)13-11(14)8-1-2-8/h3-6,8H,1-2H2,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXRKGSGNXCBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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